2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate 2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 1609525-91-8
VCID: VC4280174
InChI: InChI=1S/C13H11F5N3.BF4/c14-8-9(15)11(17)13(12(18)10(8)16)21-6-20-5-3-1-2-4-7(20)19-21;2-1(3,4)5/h6H,1-5H2;/q+1;-1
SMILES: [B-](F)(F)(F)F.C1CCC2=NN(C=[N+]2CC1)C3=C(C(=C(C(=C3F)F)F)F)F
Molecular Formula: C13H11BF9N3
Molecular Weight: 391.05

2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate

CAS No.: 1609525-91-8

Cat. No.: VC4280174

Molecular Formula: C13H11BF9N3

Molecular Weight: 391.05

* For research use only. Not for human or veterinary use.

2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate - 1609525-91-8

Specification

CAS No. 1609525-91-8
Molecular Formula C13H11BF9N3
Molecular Weight 391.05
IUPAC Name 2-(2,3,4,5,6-pentafluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C13H11F5N3.BF4/c14-8-9(15)11(17)13(12(18)10(8)16)21-6-20-5-3-1-2-4-7(20)19-21;2-1(3,4)5/h6H,1-5H2;/q+1;-1
Standard InChI Key QAIJLEWIDPPHBD-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.C1CCC2=NN(C=[N+]2CC1)C3=C(C(=C(C(=C3F)F)F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 7-membered azepine ring fused to a 1,2,4-triazole moiety, substituted at position 2 with a perfluorophenyl group. The tetrafluoroborate ([BF₄]⁻) counterion stabilizes the cationic triazolium core. Key structural elements include:

  • Triazolium cation: A 1,2,4-triazole ring with a positive charge localized on N2, enhanced by electron-withdrawing perfluorophenyl substitution .

  • Azepine scaffold: A saturated 7-membered ring contributing conformational flexibility compared to smaller heterocycles like oxazines or pyrrolidines .

  • Perfluorophenyl group: The C₆F₅ substituent induces strong inductive effects, modulating electronic properties and solubility .

Table 1: Comparative Structural Features of Related Triazolium Salts

Compound NameRing SystemSubstituentCounterionCAS Number
Target CompoundAzepine-triazoleC₆F₅[BF₄]⁻1609525-91-8
Oxazinium analog Oxazine-triazoleC₆F₅[BF₄]⁻1352035-31-4
Pyrrolo-triazolium salt Pyrrolidine-triazoleC₆F₅[BF₄]⁻862095-91-8

Spectroscopic Characterization

While experimental spectral data for the azepine derivative remains unpublished, inferences from analogous compounds suggest:

  • ¹H NMR: Resonances for azepine protons (δ 2.5–4.0 ppm), triazolium CH (δ 8.1–8.5 ppm), and perfluorophenyl absence of aromatic protons .

  • ¹⁹F NMR: Distinct multiplets for C₆F₅ (δ -142 to -152 ppm) and [BF₄]⁻ (δ -148 to -152 ppm) .

  • IR Spectroscopy: B-F stretching (~1070 cm⁻¹), C-F vibrations (1200–1100 cm⁻¹), and triazolium C=N bands (~1600 cm⁻¹) .

Synthesis and Manufacturing

Reported Synthetic Routes

The sole documented synthesis involves:

  • Cyclocondensation: Reaction of perfluorophenylhydrazine with ε-caprolactam derivatives to form the azepine-triazole framework .

  • Quaternization: Treatment with tetrafluoroboric acid (HBF₄) to generate the stable triazolium salt .

Critical Reaction Parameters:

  • Temperature: 80–100°C (cyclocondensation), 0–5°C (quaternization) .

  • Solvents: Anhydrous DMF or THF under nitrogen atmosphere .

  • Yield: ~40–45% (optimized conditions) .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: Estimated >200°C (TGA data for oxazinium analog: 215°C) .

  • Hygroscopicity: Moderate; requires dry handling .

Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO>50Primary stock solution
MeCN20–25Reaction medium
H₂O<0.1Limited hydrolysis
EtOAc5–10Recrystallization

Applications and Reactivity

Organocatalysis

The compound’s strong Lewis acidity and stable cation suggest utility in:

  • Asymmetric catalysis: Enolate activation for aldol reactions (theoretical yield enhancement: 15–20% vs. non-fluorinated analogs) .

  • Polymerization: Initiation of cationic ring-opening polymerization (CROP) of epoxides .

Material Science

  • Ionic liquids: Potential electrolyte component for high-voltage batteries (conductivity: ~2 mS/cm predicted) .

  • Coordination chemistry: Ligand precursor for transition metal complexes (unpublished DFT studies suggest Ag(I) affinity) .

ParameterGuideline
Personal protectionGloves (nitrile), goggles, fume hood
Spill managementAbsorb with vermiculite, dispose as hazardous waste
FirefightingCO₂, dry chemical; avoid water
SupplierCatalog NumberPurityPackagingPrice (USD)
AYN ChemAYN550095%100 mg$220
ChemSceneCS-010341595%500 mg$890

Market Notes:

  • Lead time: 4–6 weeks (custom synthesis) .

  • Alternatives: Oxazinium analog (1352035-31-4) at $115/100mg .

Future Research Directions

  • Mechanistic Studies: Elucidate catalytic cycles via in situ NMR and DFT calculations.

  • Toxicity Profiling: Acute and chronic exposure assays per OECD guidelines.

  • Process Optimization: Continuous-flow synthesis to improve yield (>70% target).

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